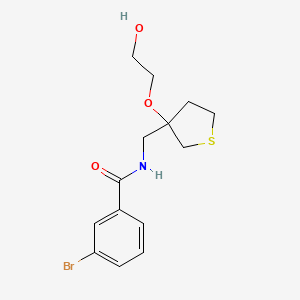

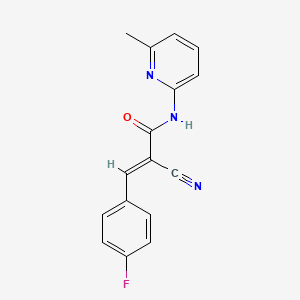

3-bromo-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene derivatives, such as the one you mentioned, have received much attention due to their incorporation in natural products, medicines, functional materials, and photoresponsive dyes . They are known for their unique electronic, optical, and redox properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, autopolymerization is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . This involves investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These methods help optimize the molecular structures of the compounds .Chemical Reactions Analysis

The autopolymerization reaction of halogenated thiophene derivatives is a common chemical reaction . In this process, a side reaction of the autopolymerization reaction was found, and it was estimated that the polymerization reaction mechanism occurred in multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives have been studied extensively . They are known for their stability in various oxidation states and excellent charge transport properties .Scientific Research Applications

Synthesis and Chemical Properties

3-bromo-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzamide is a compound that may be involved in various chemical synthesis processes and studies due to its structural complexity and potential reactivity. Similar compounds have been synthesized and studied for their chemical properties and reactions. For instance, compounds with bromo and benzamide functional groups have been synthesized to explore their antidopaminergic properties, suggesting potential applications in neuroscience research (Högberg et al., 1990). Additionally, brominated benzolactone and lactam derivatives have been reacted with thioureas and 4-methoxythiobenzamide to study their chemical behavior under various conditions, indicating a potential interest in organic synthesis and reaction mechanism studies (Kammel et al., 2015).

Pharmacological Research

While the specific compound may not have direct pharmacological applications mentioned in available literature, related compounds with bromo and benzamide groups have been explored for their pharmacological potential. For example, the synthesis of novel thiourea derivatives, including benzamide groups, has been investigated for their antipathogenic activity, showing significant effects especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011). Such research highlights the potential of these compounds in developing new antimicrobial agents with specific mechanisms of action.

Materials Science and Catalysis

Compounds with similar structural features have been utilized in materials science and catalysis research. For instance, benzamide derivatives have been synthesized and evaluated for their electrochemical and magnetic properties, which could have implications in developing new materials or catalysts for chemical reactions (Amudha et al., 1999).

Future Directions

properties

IUPAC Name |

3-bromo-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3S/c15-12-3-1-2-11(8-12)13(18)16-9-14(19-6-5-17)4-7-20-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCOUBILAMFCAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNC(=O)C2=CC(=CC=C2)Br)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2844246.png)

![N~4~-1,3-benzodioxol-5-yl-N~6~-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2844247.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2844248.png)

![Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2844249.png)

![5-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2844263.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2844266.png)